Ethyl 4-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)benzoate oxalate
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Description
Ethyl 4-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)benzoate oxalate is a useful research compound. Its molecular formula is C23H27N3O9 and its molecular weight is 489.481. The purity is usually 95%.
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Scientific Research Applications
Syntheses of Cyclic Hydroxamic Acids and Lactams Research on cyclic hydroxamic acids and lactams with benzoxazine skeletons, including compounds similar to the one , demonstrates the versatility of these compounds in organic synthesis. The study by Hartenstein and Sicker (1993) highlights the hydrogenation processes to yield hydroxamic acids and lactams, which have applications in natural product synthesis and potentially in medicinal chemistry due to their biological activities H. Hartenstein, D. Sicker, 1993.
Renewable PET Production via Diels–Alder Reactions The work by Pacheco et al. (2015) explores the use of furan derivatives, similar in structure to the compound , in producing biobased terephthalic acid precursors via Diels–Alder reactions. This research is significant for the development of sustainable materials, demonstrating the compound's potential role in the synthesis of renewable polyethylene terephthalate (PET) J. Pacheco, J. Labinger, A. Sessions, Mark E. Davis, 2015.
Antihistaminic Agents Synthesis Research into benzimidazoles with piperazine substituents, such as the study by Iemura et al. (1986), illustrates the pharmaceutical relevance of compounds with structures related to ethyl 4-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)benzoate oxalate. These compounds have been evaluated for H1-antihistaminic activity, showcasing their potential in developing new therapeutic agents R. Iemura, T. Kawashima, T. Fukuda, K. Ito, G. Tsukamoto, 1986.
Alzheimer’s Disease Therapeutic Entrants A study focused on synthesizing benzamides as potential therapeutic agents for Alzheimer's disease reveals the significant biological activity and therapeutic potential of compounds structurally related to the chemical . Hussain et al. (2016) demonstrated the enzyme inhibition activity against butyrylcholinesterase, indicating the compound's potential as a target for Alzheimer's disease treatment G. Hussain, M. Abbasi, A. Rehman, M. Ashraf, A. Noreen, M. Lodhi, Farmanullah Khan, M. Shahid, Z. Mushtaq, S. A. Shah, 2016.
Properties
IUPAC Name |
ethyl 4-[[2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5.C2H2O4/c1-2-28-21(27)16-5-7-17(8-6-16)22-20(26)15-24-11-9-23(10-12-24)14-18(25)19-4-3-13-29-19;3-1(4)2(5)6/h3-8,13H,2,9-12,14-15H2,1H3,(H,22,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDVIEZTMGWQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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